molecular formula C3H5ClHg B14132688 Chloro(cyclopropyl)mercury CAS No. 88947-44-8

Chloro(cyclopropyl)mercury

Cat. No.: B14132688
CAS No.: 88947-44-8
M. Wt: 277.12 g/mol
InChI Key: YRPJQRHXOXCBJR-UHFFFAOYSA-M
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Description

Chloro(cyclopropyl)mercury is an organomercury compound that features a cyclopropyl group bonded to a mercury atom, with a chlorine atom also attached to the mercury

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(cyclopropyl)mercury typically involves the reaction of cyclopropylmagnesium chloride with mercuric chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Cyclopropylmagnesium chloride+Mercuric chlorideThis compound+Magnesium chloride\text{Cyclopropylmagnesium chloride} + \text{Mercuric chloride} \rightarrow \text{this compound} + \text{Magnesium chloride} Cyclopropylmagnesium chloride+Mercuric chloride→this compound+Magnesium chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents and maintaining strict control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chloro(cyclopropyl)mercury can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The cyclopropyl ring can open up under certain conditions, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the chlorine atom with iodine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the mercury center.

    Reduction Reactions: Reducing agents like sodium borohydride can reduce the mercury center.

Major Products Formed

    Substitution Reactions: Products include cyclopropylmercury iodide.

    Oxidation Reactions: Products include mercuric oxide derivatives.

    Reduction Reactions: Products include elemental mercury and cyclopropyl derivatives.

Scientific Research Applications

Chloro(cyclopropyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: It can be used to study the effects of organomercury compounds on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its interactions with biological molecules.

    Industry: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which chloro(cyclopropyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the mercury center can form bonds with sulfur-containing biomolecules, disrupting their function. This dual reactivity makes it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmercury chloride
  • Cyclopropylmercury bromide
  • Cyclopropylmercury iodide

Uniqueness

Chloro(cyclopropyl)mercury is unique due to the presence of both a cyclopropyl group and a chlorine atom bonded to the mercury center. This combination imparts distinct reactivity patterns compared to other organomercury compounds, making it valuable for specific synthetic and research applications.

Properties

CAS No.

88947-44-8

Molecular Formula

C3H5ClHg

Molecular Weight

277.12 g/mol

IUPAC Name

chloro(cyclopropyl)mercury

InChI

InChI=1S/C3H5.ClH.Hg/c1-2-3-1;;/h1H,2-3H2;1H;/q;;+1/p-1

InChI Key

YRPJQRHXOXCBJR-UHFFFAOYSA-M

Canonical SMILES

C1CC1[Hg]Cl

Origin of Product

United States

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